C13-112-tetra-tail
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Overview
Description
C13-112-tetra-tail is a cationic lipid-like compound characterized by a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a polyethylene glycol 2 linker . This unique structure makes it suitable for formulation into lipid nanoparticles, which are used for delivering anionic substrates in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C13-112-tetra-tail involves the reaction of a polar amino alcohol with four hydrophobic carbon-13 chains and a polyethylene glycol 2 linker. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide, ethanol, or dimethylformamide .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk quantities and requires stringent quality control measures to maintain its efficacy .
Chemical Reactions Analysis
Types of Reactions: C13-112-tetra-tail undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The polar amino alcohol head group can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
C13-112-tetra-tail has a wide range of scientific research applications, including:
Chemistry: Used in the formulation of lipid nanoparticles for delivering anionic substrates.
Biology: Employed in gene silencing studies using small interfering RNA and messenger RNA.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeted therapies.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Mechanism of Action
C13-112-tetra-tail exerts its effects by forming lipid nanoparticles that encapsulate anionic substrates. The polar amino alcohol head group interacts with the anionic substrates, while the hydrophobic carbon-13 tails provide stability to the nanoparticle. The polyethylene glycol 2 linker enhances the solubility and biocompatibility of the nanoparticles . The molecular targets and pathways involved include the delivery of genetic material to specific cells, leading to gene silencing or expression .
Comparison with Similar Compounds
C12-112-tetra-tail: Similar structure but with carbon-12 tails.
C14-112-tetra-tail: Similar structure but with carbon-14 tails.
C13-111-tetra-tail: Similar structure but with a different linker
Uniqueness: C13-112-tetra-tail is unique due to its specific combination of a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a polyethylene glycol 2 linker. This combination provides optimal stability, solubility, and biocompatibility for the formulation of lipid nanoparticles .
Properties
CAS No. |
1381861-92-2 |
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Molecular Formula |
C58H120N2O6 |
Molecular Weight |
941.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol |
InChI |
InChI=1S/C58H120N2O6/c1-5-9-13-17-21-25-29-33-37-41-55(61)51-59(52-56(62)42-38-34-30-26-22-18-14-10-6-2)45-47-65-49-50-66-48-46-60(53-57(63)43-39-35-31-27-23-19-15-11-7-3)54-58(64)44-40-36-32-28-24-20-16-12-8-4/h55-58,61-64H,5-54H2,1-4H3 |
InChI Key |
IFGATSAUKMGDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CN(CCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
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